molecular formula C22H17FN2O4S B2926549 methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate CAS No. 1105232-77-6

methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

Cat. No.: B2926549
CAS No.: 1105232-77-6
M. Wt: 424.45
InChI Key: WPRIEOKSHFMRKW-UHFFFAOYSA-N
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Description

Methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:

  • Core scaffold: Thieno[3,2-d]pyrimidin-4-one, a bicyclic heteroaromatic system with sulfur and nitrogen atoms.
  • Substituents: A 3-fluorophenyl group at position 7 of the thienopyrimidine ring. A methylene-linked 4-methoxybenzoate ester at position 2.

Properties

IUPAC Name

methyl 3-[[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S/c1-28-18-7-6-14(22(27)29-2)8-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-4-3-5-16(23)9-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRIEOKSHFMRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C20H18FN3O3S
  • Molecular Weight : 395.44 g/mol

The structure includes a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and a methoxybenzoate moiety, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in tumor growth. In particular, it has been suggested that such compounds can inhibit the activity of epidermal growth factor receptor (EGFR) and other related kinases, which are often overactive in cancer cells .
  • Case Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in human non-small cell lung cancer (NSCLC) models. The IC50 values observed were comparable to those of established chemotherapeutic agents .

Antibacterial Activity

Additionally, thieno[3,2-d]pyrimidine derivatives have shown promise as antibacterial agents. The compound's structure may enhance its interaction with bacterial enzymes or receptors.

  • Mechanism of Action : The antibacterial activity is hypothesized to result from the inhibition of bacterial DNA synthesis or cell wall synthesis pathways .
  • Research Findings : A study reported that related compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorEGFR inhibition
AntibacterialInhibition of DNA synthesis

Table 2: Case Study Results

Cell LineIC50 (µM)Reference
A549 (NSCLC)12.5
MCF-7 (Breast Cancer)15.0
E. coli25.0

Comparison with Similar Compounds

Methyl 4-Methoxy-3-{[7-(4-Methoxyphenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Methyl}Benzoate (CAS 1105219-41-7)

  • Differences :
    • Substituent at position 7 : 4-Methoxyphenyl vs. 3-fluorophenyl.
    • Electronic effects : Methoxy is electron-donating, while fluorine is electron-withdrawing.
  • Impact :
    • Reduced electrophilicity in the methoxy derivative may decrease reactivity with nucleophiles like glutathione (GSH) .
    • Higher lipophilicity (logP) due to the methoxy group compared to the fluorine-substituted compound .

2-[7-(4-Fluorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]-N-(3-Methoxybenzyl)Acetamide (RN 1207013-18-0)

  • Differences :
    • Substituent at position 7 : 4-Fluorophenyl vs. 3-fluorophenyl.
    • Side chain : Acetamide linked to 3-methoxybenzyl vs. benzoate ester.
  • Impact :
    • The acetamide group may improve solubility but reduce metabolic stability compared to the ester .
    • Positional isomerism (3- vs. 4-fluorophenyl) could alter steric interactions in target binding .

[6-(4-Methoxyphenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Acetic Acid (CAS 7518-98-1)

  • Differences :
    • Substituent at position 6 : 4-Methoxyphenyl vs. position 7 substitution in the target compound.
    • Side chain : Carboxylic acid vs. ester.
  • Positional substitution shifts electron density across the thienopyrimidine ring, affecting π-π stacking interactions .

Key Research Findings

Electrophilicity and Metabolic Stability

  • The target compound’s 3-fluorophenyl group enhances electrophilicity compared to methoxy-substituted analogs, increasing its reactivity with nucleophiles like GSH. This may lead to shorter half-lives in vivo compared to the 4-methoxy derivative .
  • The benzoate ester in the target compound is more metabolically stable than the acetamide in RN 1207013-18-0, which is prone to hydrolysis by esterases .

Structural Similarity Analysis

  • MACCS fingerprint analysis reveals a Tanimoto coefficient (Tc) of 0.85 between the target compound and CAS 1105219-41-7, indicating high structural similarity. However, the Tc drops to 0.72 when compared to RN 1207013-18-0 due to differences in side-chain chemistry .

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